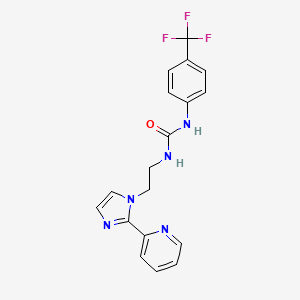

1-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a 1H-imidazol-1-yl group, and a trifluoromethylphenyl group. These groups are connected by an ethyl chain and a urea linkage .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The pyridin-2-yl and 1H-imidazol-1-yl groups are heterocyclic aromatic rings, which contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridin-2-yl, 1H-imidazol-1-yl, and trifluoromethylphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which can affect its solubility and reactivity .Scientific Research Applications

Molecular Interaction and Complex Formation

Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on the association. This study highlighted the critical role of breaking the intramolecular hydrogen bond in urea derivatives for complex formation, employing quantum chemical calculations and NMR spectroscopic titrations to understand hydrogen bonding within complexes (Ośmiałowski et al., 2013).

Synthesis and Structural Characterization

Chen et al. (2021) focused on the synthesis, crystal structure, and vibrational properties of derivatives of imidazo[1,2-a]pyridine, highlighting their significance in the chemical field and as core fragments of various drug molecules. This research provided insights into the molecular structure, hydrogen bonding, π–π stacking, and Van der Waals forces stabilizing these compounds, verified by NMR, FT-IR, X-ray diffraction studies, and theoretical calculations (Chen et al., 2021).

Antibacterial Properties

A study by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. This research emphasizes the potential of these compounds as antibacterial agents, showcasing the therapeutic applications of urea derivatives in combating bacterial infections (Azab et al., 2013).

Anticancer Activity

Research by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine-containing derivatives with various heterocyclic rings, investigating their antitumor activity against liver cancer, human colon cancer, and human breast adenocarcinoma cell lines. This study found that certain compounds demonstrated higher antitumor activity than the control drug, doxorubicin, highlighting the potential of these compounds as anticancer agents (Hafez & El-Gazzar, 2020).

Electronic and Fluorescent Properties

The study by Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, examining their optical properties in relation to chemical structures. The research demonstrated the ability to tune quantum yields and achieve remarkable Stokes' shifts through structural modifications, potentially offering applications in low-cost luminescent materials (Volpi et al., 2017).

Future Directions

properties

IUPAC Name |

1-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)25-17(27)24-10-12-26-11-9-23-16(26)15-3-1-2-8-22-15/h1-9,11H,10,12H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWNUMYROJRVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)

![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)